molecular formula C8H11O2P B1585561 Dimethyl phenylphosphonite CAS No. 2946-61-4

Dimethyl phenylphosphonite

Cat. No. B1585561
Key on ui cas rn: 2946-61-4
M. Wt: 170.15 g/mol
InChI Key: LMZLQYYLELWCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04168267

Procedure details

Methanol (12.8 gm., 0.4 mol.) and triethylamine (40.4 gm., 0.4 mol.) are dissolved in 750 ml. ether and chilled in an ice bath. Phenyl dichlorophosphine (35.8 gm., 0.2 mol.) is added dropwise and the reaction mixture is stirred overnight. The resulting suspension is filtered and the filtrate concentrated to an oil which is distilled in vacuo to give the product, phenylphosphonous acid dimethyl ester, b.p. 100°-105° /10 mm; yield 20 gm. (59%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C(N(CC)CC)C.[C:10]1([P:16](Cl)Cl)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC[O:21][CH2:22]C>>[CH3:1][O:2][P:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:21][CH3:22]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
CO
Name
Quantity
40.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
35.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COP(OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.